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molecular formula C26H52N2O B8323778 2,2,6,6-Tetramethyl-N,N-dioctylpiperidine-1-carboxamide CAS No. 89038-49-3

2,2,6,6-Tetramethyl-N,N-dioctylpiperidine-1-carboxamide

Cat. No. B8323778
M. Wt: 408.7 g/mol
InChI Key: WVNXFMURIZQDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590268

Procedure details

To a solution of phosgene in toluene (24.7 ml of a 20% solution, corresponding to 0.05 mol of phosgene) is added dropwise at -30°, within one hour, the solution of 14.2 g (0.1 mol) of 2,2,6,6-tetramethylpiperidine in 25 ml of toluene. Stirring is maintained at 0° for a further 2 hours; there are then added dropwise, within 2 hours, 26.7 g (0.11 mol) of di-n-octylamine in 25 ml of toluene, and the mixture is subsequently stirred for 16 hours at room temperature. In further processing, the salt which has precipitated is filtered off; the filtrate is afterwards repeatedly washed with a small amount of water, dried over sodium sulfate, and the solvent is completely distilled off in a water-jet vacuum. The crude compound is further purified by column chromatography on silica gel (eluant: hexane/diethyl ether 9:1) to obtain the pure 1-di-n-octylcarbamoyl-2,2,6,6-tetramethylpiperidine (compound No. 11) as a viscous liquid; nD20 : 1.4728.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]1([CH3:14])[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[NH:7]1.[CH2:15]([NH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1(C)C=CC=CC=1>[CH2:24]([N:23]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[C:1]([N:7]1[C:8]([CH3:13])([CH3:12])[CH2:9][CH2:10][CH2:11][C:6]1([CH3:14])[CH3:5])=[O:2])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Three
Name
Quantity
26.7 g
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 0° for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
there are then added dropwise, within 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
In further processing, the salt which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filtrate is afterwards repeatedly washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is completely distilled off in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound is further purified by column chromatography on silica gel (eluant: hexane/diethyl ether 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N(C(=O)N1C(CCCC1(C)C)(C)C)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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